molecular formula C14H10N2S2Sn B14703853 Stannane, diisothiocyanatodiphenyl- CAS No. 21001-81-0

Stannane, diisothiocyanatodiphenyl-

Cat. No.: B14703853
CAS No.: 21001-81-0
M. Wt: 389.1 g/mol
InChI Key: VBBLHFYJSABZTA-UHFFFAOYSA-N
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Description

Stannane, diisothiocyanatodiphenyl- is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) bonded to two phenyl groups and two isothiocyanate groups, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, diisothiocyanatodiphenyl- typically involves the reaction of diphenyltin dichloride with potassium thiocyanate in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired stannane compound along with potassium chloride as a byproduct .

Industrial Production Methods

On an industrial scale, the production of stannane, diisothiocyanatodiphenyl- can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Stannane, diisothiocyanatodiphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of stannane, diisothiocyanatodiphenyl- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. These reactions typically occur under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .

Major Products Formed

Mechanism of Action

The mechanism by which stannane, diisothiocyanatodiphenyl- exerts its effects involves the interaction of the tin center with various molecular targets. The isothiocyanate groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenyl groups can interact with hydrophobic regions of proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to stannane, diisothiocyanatodiphenyl- include other organotin compounds such as tributyltin hydride, triphenyltin chloride, and dibutyltin oxide. These compounds share some chemical properties but differ in their specific applications and reactivity .

Uniqueness

This compound’s ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable reagent in both research and industrial settings .

Properties

CAS No.

21001-81-0

Molecular Formula

C14H10N2S2Sn

Molecular Weight

389.1 g/mol

IUPAC Name

diisothiocyanato(diphenyl)stannane

InChI

InChI=1S/2C6H5.2CNS.Sn/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;;;/q;;2*-1;+2

InChI Key

VBBLHFYJSABZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N=C=S)N=C=S

Origin of Product

United States

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